(6-Amino-2-methylpyridin-3-yl)methanol
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Overview
Description
(6-Amino-2-methylpyridin-3-yl)methanol is an organic compound with the molecular formula C7H10N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-2-methylpyridin-3-yl)methanol can be achieved through several methodsThe reaction typically uses reagents such as Raney nickel and a low boiling point alcohol like 1-propanol . The reaction conditions often involve high temperatures to facilitate the methylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(6-Amino-2-methylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
(6-Amino-2-methylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism by which (6-Amino-2-methylpyridin-3-yl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in metabolic pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylpyridine: Similar in structure but differs in the position of the amino group.
2-Amino-4-methylpyridine: Another structural isomer with the amino group at a different position.
2-Amino-6-methylpyridine: Closely related but lacks the methanol group.
Uniqueness
(6-Amino-2-methylpyridin-3-yl)methanol is unique due to the presence of both an amino group and a methanol group on the pyridine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
(6-Amino-2-methylpyridin-3-yl)methanol, a compound with the molecular formula C7H10N2O and a molecular weight of approximately 124.14 g/mol, exhibits significant biological activity, particularly in antimicrobial and potential anticancer applications. This article reviews its biological properties, synthesis methods, and relevant case studies.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various bacterial and fungal strains. The compound has shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi.
Minimum Inhibitory Concentration (MIC) Values:
Microorganism | MIC Value (mg/mL) |
---|---|
E. coli | 0.0195 |
Bacillus mycoides | 0.0048 |
C. albicans | 0.0048 |
S. aureus | 0.0050 |
P. aeruginosa | 0.0098 |
These findings suggest that this compound possesses considerable potential as an antimicrobial agent, comparable to existing antibiotics .
Anticancer Potential
The compound has also been investigated for its anticancer properties . Preliminary research indicates that it may inhibit specific cellular pathways involved in cancer progression. For instance, studies have shown that it can induce apoptosis in cancer cells by disrupting cell cycle progression.
Case Study Findings:
In one study, treatment with this compound resulted in:
- Cell Viability Reduction : A significant decrease in cell viability was observed in MCF-7 breast cancer cells.
- LDH Release Increase : Lactate dehydrogenase (LDH) levels increased in treated cells, indicating membrane damage associated with cell death.
This suggests that the compound may act through mechanisms similar to other known anticancer agents .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding : It could interact with receptors on the surface of cells, modulating signaling pathways that control cell growth and apoptosis.
Further studies utilizing molecular docking and bioassays are necessary to elucidate these interactions fully .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Combining pyridine derivatives with appropriate reagents under controlled conditions.
- Reduction Techniques : Employing reducing agents to convert intermediates into the final product.
Each method's choice depends on the desired purity and yield .
Properties
IUPAC Name |
(6-amino-2-methylpyridin-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-6(4-10)2-3-7(8)9-5/h2-3,10H,4H2,1H3,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCHPQGGINJKPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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